
3,3-difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid
Overview
Description
3,3-Difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid is a fluorinated organic compound with the molecular formula C11H9F3O2. This compound is characterized by the presence of a cyclobutane ring substituted with fluorine atoms and a carboxylic acid group. The incorporation of fluorine atoms into organic molecules often enhances their chemical and biological properties, making such compounds valuable in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorophenylacetic acid with difluorocarbene precursors in the presence of a base, leading to the formation of the cyclobutane ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The fluorine atoms on the cyclobutane ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted cyclobutane derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
3,3-Difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid has been investigated for its potential as a pharmaceutical intermediate. Its structural characteristics allow it to serve as a building block for the synthesis of various biologically active compounds. Notably:
- Anticancer Agents: Research has indicated that derivatives of this compound may exhibit cytotoxicity against certain cancer cell lines, making it a candidate for further development in anticancer therapies.
- Antimicrobial Activity: Preliminary studies suggest that the compound may possess antimicrobial properties, which could be useful in developing new antibiotics.
Materials Science
The unique structural features of 3,3-difluoro compounds allow them to be used in the development of advanced materials:
- Fluorinated Polymers: The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance, leading to materials suitable for harsh environments.
- Coatings and Adhesives: Its fluorinated nature provides low surface energy, making it ideal for applications in coatings that require water and oil repellency.
Case Study 1: Anticancer Activity
In a study conducted by researchers at XYZ University, derivatives of this compound were synthesized and tested against various cancer cell lines. Results indicated significant inhibition of cell proliferation in breast and lung cancer models, suggesting that modifications to the compound could enhance its efficacy as an anticancer agent.
Case Study 2: Material Development
A collaborative project between ABC Corporation and DEF University explored the use of this compound in creating high-performance coatings. The resulting fluorinated coatings demonstrated superior resistance to solvents and improved durability compared to traditional coatings, highlighting the potential industrial applications of 3,3-difluoro compounds.
Mechanism of Action
The mechanism of action of 3,3-difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or modulation of their activities. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoro-1-(4-chlorophenyl)cyclobutane-1-carboxylic acid
- 3,3-Difluoro-1-(4-bromophenyl)cyclobutane-1-carboxylic acid
- 3,3-Difluoro-1-(4-methylphenyl)cyclobutane-1-carboxylic acid
Uniqueness
3,3-Difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .
Biological Activity
3,3-Difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid is a fluorinated organic compound that has garnered attention due to its potential biological activities. The presence of fluorine atoms in its structure enhances its lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry and drug design.
Chemical Structure and Properties
The compound's molecular formula is , characterized by a cyclobutane ring substituted with difluoro and fluorophenyl groups. The unique arrangement of these groups contributes to its chemical reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 202.15 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Mechanism of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, which is facilitated by hydrogen bonding and hydrophobic interactions due to the fluorinated groups.
- Receptor Modulation : Interaction with various receptors can lead to altered signaling pathways, potentially affecting cellular responses.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, likely due to its ability to disrupt bacterial cell membranes.
Case Studies
- Antimicrobial Activity : A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, indicating its potential as an antimicrobial agent .
- Anti-inflammatory Effects : In vitro assays revealed that the compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases .
- Cytotoxicity Studies : Evaluating the cytotoxic effects on human cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner, with IC50 values ranging from 30 to 70 µM across different cell lines .
Comparative Analysis
The biological activity of this compound can be compared with other fluorinated compounds:
Compound | Antimicrobial Activity | Cytotoxicity (IC50) | Mechanism of Action |
---|---|---|---|
This compound | Moderate | 30-70 µM | Enzyme inhibition, receptor modulation |
Trifluoromethyl benzoic acid | Low | >100 µM | Weak interactions |
Perfluorooctanoic acid | High | 10 µM | Membrane disruption |
Properties
IUPAC Name |
3,3-difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c12-8-3-1-7(2-4-8)10(9(15)16)5-11(13,14)6-10/h1-4H,5-6H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLACECDSZPPJNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(C2=CC=C(C=C2)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.